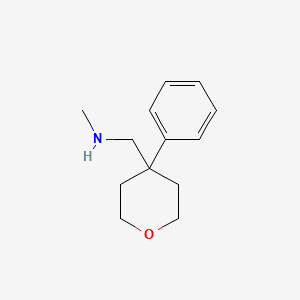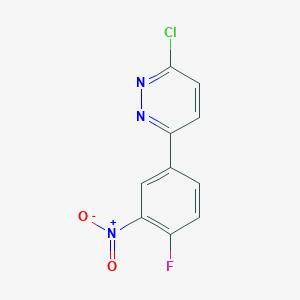
3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine
描述
3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine is a heterocyclic aromatic compound that belongs to the pyridazine family Pyridazines are six-membered rings containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group at the 3-position.
Chlorination: The nitro-substituted aniline is then chlorinated to introduce the chloro group at the 3-position.
Cyclization: The chlorinated nitroaniline is subjected to cyclization with hydrazine derivatives to form the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Amino Derivatives: Formed by the reduction of the nitro group.
Halogenated Derivatives: Formed by substitution reactions involving the chloro group.
科学研究应用
3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is utilized in the synthesis of advanced materials with specific electronic, optical, or mechanical properties.
作用机制
The mechanism of action of 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of electron-withdrawing groups (chloro, fluoro, nitro) enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid processes, leading to its observed biological effects.
相似化合物的比较
- 3-Chloro-6-(4-fluorophenyl)pyridazine
- 3-Chloro-6-(3-nitrophenyl)pyridazine
- 3-Chloro-6-(4-nitrophenyl)pyridazine
Comparison: 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness can result in different reactivity, binding affinity, and biological activity compared to its analogs.
属性
IUPAC Name |
3-chloro-6-(4-fluoro-3-nitrophenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFN3O2/c11-10-4-3-8(13-14-10)6-1-2-7(12)9(5-6)15(16)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHRIDVBXQATNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(C=C2)Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901253687 | |
| Record name | 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901253687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105194-86-2 | |
| Record name | 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901253687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


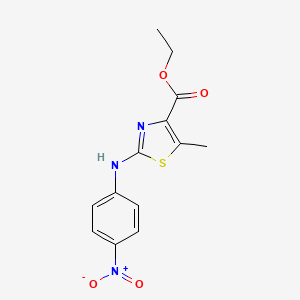
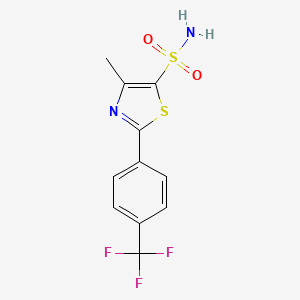
![4-[3-(1,3-Oxazol-5-yl)phenyl]morpholine](/img/structure/B1415341.png)
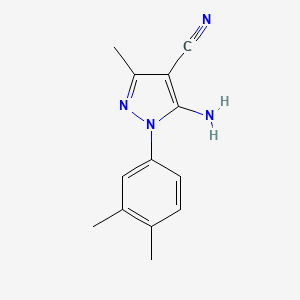
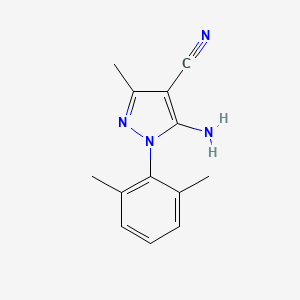
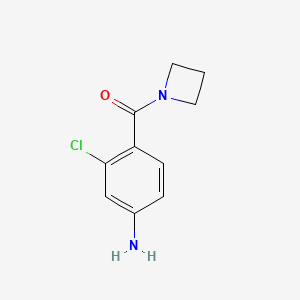
![3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine](/img/structure/B1415348.png)
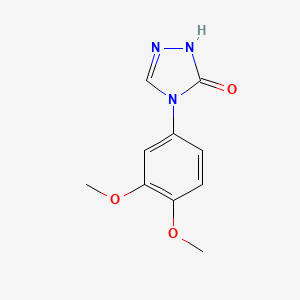


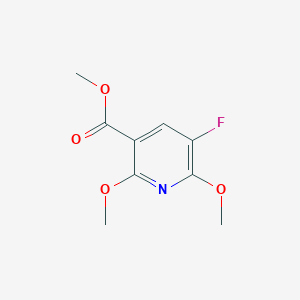
![(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile](/img/structure/B1415355.png)

